4-cyclopropyloxane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyloxane-4-carbonitrile, also known as 4-CPN, is an organic compound that has been studied for its potential applications in scientific research. It is a cyclic organic compound with a carbon-nitrile group, and it is a member of the cyclopropyloxane family of compounds. 4-CPN is a colorless liquid at room temperature and has a boiling point of 106°C. It is soluble in most organic solvents and is relatively stable in air.
Wirkmechanismus
The mechanism of action of 4-cyclopropyloxane-4-carbonitrile is not fully understood. However, it is believed to be involved in the formation of cyclopropyloxane-4-carbonitrile, a cyclic organic compound with a carbon-nitrile group. This compound is believed to be involved in the formation of a variety of other compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound is believed to be involved in the formation of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the formation of various compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound is believed to be involved in the formation of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. It is also believed to be involved in the formation of various pharmaceuticals, such as antibiotics and antiviral agents.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-cyclopropyloxane-4-carbonitrile in laboratory experiments include its low cost, its relative stability in air, and its solubility in most organic solvents. Additionally, this compound is relatively easy to synthesize using a variety of methods. The major limitation of using this compound in laboratory experiments is its toxicity. This compound is known to be toxic and should be handled with care.
Zukünftige Richtungen
The potential future directions for the use of 4-cyclopropyloxane-4-carbonitrile in scientific research include the development of new synthetic methods for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. Additionally, new methods for the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines, could be developed. Furthermore, new methods for the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents, could be developed. Finally, further research into the biochemical and physiological effects of this compound could provide new insights into its potential applications in scientific research.
Synthesemethoden
4-cyclopropyloxane-4-carbonitrile can be synthesized by a number of different methods. One of the most common methods is the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of an acid catalyst. This reaction yields this compound as the major product and a small amount of cyclopropyloxane-2-carbonitrile as a side product. Other methods of synthesis include the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of a base catalyst, the reaction of cyclopropylbromide with ethyl cyanoacetate in the presence of a ruthenium catalyst, and the reaction of cyclopropyl bromide with ethyl cyanoacetate in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
4-cyclopropyloxane-4-carbonitrile has been studied for its potential applications in scientific research. It has been used in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Additionally, this compound has been used in the synthesis of various pharmaceuticals, such as antibiotics and antiviral agents.
Eigenschaften
IUPAC Name |
4-cyclopropyloxane-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROOEXYFOTTXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.